molecular formula C25H21NO4 B5436661 (2Z)-2-(1,3-benzoxazol-2-yl)-3-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one

(2Z)-2-(1,3-benzoxazol-2-yl)-3-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one

Cat. No.: B5436661
M. Wt: 399.4 g/mol
InChI Key: BJKICWFCHMCVGK-XMHGGMMESA-N
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Description

The compound (2Z)-2-(1,3-benzoxazol-2-yl)-3-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one is a benzoxazole-based α,β-unsaturated ketone. Its structure features a benzoxazole heterocycle, a 3,4-dimethoxyphenyl group, and a 4-methylphenyl substituent.

Properties

IUPAC Name

(Z)-2-(1,3-benzoxazol-2-yl)-3-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO4/c1-16-8-11-18(12-9-16)24(27)19(25-26-20-6-4-5-7-21(20)30-25)14-17-10-13-22(28-2)23(15-17)29-3/h4-15H,1-3H3/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJKICWFCHMCVGK-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(=CC2=CC(=C(C=C2)OC)OC)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C(=C\C2=CC(=C(C=C2)OC)OC)/C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-2-(1,3-benzoxazol-2-yl)-3-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one is a synthetic organic molecule that exhibits potential biological activities due to its complex structure, which includes a benzoxazole moiety. This article reviews the biological activity of this compound, focusing on its antimicrobial, antioxidant, anti-inflammatory properties, and mechanisms of action based on recent research findings.

Structural Characteristics

The molecular formula of the compound is C21H19N1O3C_{21}H_{19}N_{1}O_{3} with a molecular weight of approximately 333.39 g/mol. The structure features multiple aromatic rings and functional groups that may contribute to its biological interactions.

Antimicrobial Properties

Recent studies indicate that benzoxazole derivatives possess significant antimicrobial activity. The presence of the benzoxazole ring in this compound suggests it may effectively inhibit various pathogens. For instance, compounds structurally similar to this one have shown activity against bacteria and fungi, making it a candidate for further exploration in antimicrobial drug development .

Antioxidant Activity

The antioxidant potential of (2Z)-2-(1,3-benzoxazol-2-yl)-3-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one is enhanced by the presence of methoxy groups. These groups can stabilize radical species, thus reducing oxidative stress in biological systems. Studies have demonstrated that compounds with similar structures exhibit significant free radical scavenging activities.

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory properties of benzoxazole derivatives. For example, a study on related compounds showed that certain derivatives could inhibit pro-inflammatory mediators like TNF-α, demonstrating a potential pathway for therapeutic applications in inflammatory diseases . The compound's ability to modulate inflammatory pathways could be attributed to its structural features that facilitate interactions with specific biological targets.

The mechanism by which (2Z)-2-(1,3-benzoxazol-2-yl)-3-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one exerts its effects is likely multifaceted:

  • Enzyme Inhibition : The compound may interact with enzymes involved in inflammatory processes or microbial metabolism.
  • Receptor Modulation : It could modulate receptor activity related to pain and inflammation.

These interactions can be elucidated through further in vitro and in vivo studies aimed at understanding the specific binding affinities and inhibitory constants of the compound against various targets.

Case Studies and Research Findings

Several studies have explored the biological activities of similar benzoxazole derivatives:

Study ReferenceBiological ActivityKey Findings
Anti-inflammatoryCompound exhibited 65.83% inhibition of inflammatory markers after 3 hours.
AntimicrobialDemonstrated activity against multiple bacterial strains in preliminary assays.
AntioxidantShowed significant free radical scavenging ability comparable to established antioxidants.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the phenyl rings and the heterocyclic core significantly alter molecular properties. Key analogs include:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
(2Z)-2-(1,3-Benzoxazol-2-yl)-3-(4-isopropylphenyl)-1-(4-methylphenyl)prop-2-en-1-one C₂₆H₂₃NO₂ 381.47 4-isopropylphenyl Bulky alkyl group enhances lipophilicity; may reduce solubility in polar media.
(Z)-1-(2,4-Difluorophenyl)-3-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one C₁₇H₁₁F₃N₃O 330.29 Fluorinated phenyl, triazole core Electron-withdrawing F groups increase metabolic stability and polarity.
(2Z)-1-(4-Chlorophenyl)-3-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one C₁₇H₁₀Cl₃N₃O 378.64 Chlorinated phenyl, triazole core High halogen content may enhance bioactivity but raise toxicity concerns.

Key Observations :

  • Benzoxazole vs. Triazole Cores : Benzoxazole derivatives (e.g., ) exhibit π-conjugation beneficial for optical applications, while triazole analogs (e.g., ) offer stronger hydrogen-bonding capacity due to nitrogen-rich cores.
  • Substituent Polarity : Methoxy (electron-donating) and halogen (electron-withdrawing) groups modulate electronic density, affecting reactivity and solubility. For instance, the 3,4-dimethoxyphenyl group in the target compound likely increases solubility compared to halogenated analogs .
  • Steric Effects : Bulky substituents (e.g., 4-isopropylphenyl in ) may hinder molecular packing, influencing crystallinity and melting points.

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